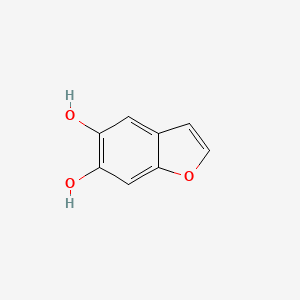

5,6-Benzofurandiol

Description

Structure

3D Structure

Properties

CAS No. |

37761-74-3 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1-benzofuran-5,6-diol |

InChI |

InChI=1S/C8H6O3/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |

InChI Key |

KEDFYIVPXZVKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzofurandiol Cores and Derivatives

Strategies for Constructing Benzofuran (B130515) Ring Systems

The assembly of the fused furan (B31954) ring onto a benzene (B151609) precursor is a cornerstone of benzofuran synthesis. A multitude of methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes.

The 2,3-dihydrobenzofuran core is a key structural element in many bioactive molecules and serves as a versatile precursor to fully aromatic benzofurans. organic-chemistry.org Its synthesis has been a subject of extensive research, leading to a variety of effective strategies.

Classical approaches often involve intramolecular cyclization of suitably substituted phenols. For instance, an α-phenoxycarbonyl compound can undergo intramolecular Friedel-Crafts-type condensation to build the five-membered furanoid ring. oregonstate.edu However, regioselectivity can be an issue in substrates where both ortho positions of the phenol are unsubstituted, often leading to mixtures of products. oregonstate.edu

Contemporary methods frequently employ transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Rhodium, palladium, and copper-based catalysts have proven particularly effective. researchgate.net Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes represents a modern approach to constructing dihydrobenzofurans. nih.gov Similarly, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. nih.gov Copper-catalyzed methods are also widely used due to the low cost and activity of copper catalysts in forming C-O bonds. researchgate.net A recently developed sustainable approach utilizes visible light-mediated oxyselenocyclization of 2-allylphenols to produce 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Intramolecular Condensation | Friedel-Crafts Catalysts (e.g., AlCl₃) | Classical approach; regioselectivity can be an issue. | oregonstate.edu |

| Rh-Catalyzed C-H Activation | Rhodium(III) complexes | Redox-neutral, good functional group compatibility. | nih.gov |

| Pd-Catalyzed Heck/Tsuji-Trost | Palladium complexes with chiral ligands | Highly enantioselective, excellent regiocontrol. | nih.gov |

| Cu-Catalyzed Cyclization | Copper salts/complexes | Inexpensive, versatile for C-O bond formation. | researchgate.net |

| Visible Light-Mediated Cyclization | I₂/SnCl₂ with Blue LED | Sustainable, mild conditions. | organic-chemistry.org |

While less common than transition-metal-catalyzed methods, free radical cyclization cascades offer a powerful strategy for building molecular complexity rapidly. hw.ac.uknih.gov These reactions can form multiple bonds in a single synthetic operation. One reported method for constructing complex benzofurylethylamine derivatives involves a unique radical cyclization cascade. hw.ac.uk The process is initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This generates a radical that undergoes cyclization, which is then followed by an intermolecular radical-radical coupling. hw.ac.uknih.gov This expedient approach allows for the synthesis of a variety of polycyclic benzofurans that would be challenging to prepare using conventional methods. hw.ac.uk Such cascade reactions enable a remarkable number of highly selective bond-forming and breaking events in one pot, efficiently building complex heterocyclic scaffolds. acs.org

In certain chemical reactions, particularly those involving the transfer of protons, quantum mechanical tunneling can play a significant role, allowing reactions to proceed under conditions where they would be classically forbidden. nih.govresearchgate.net This phenomenon has been observed in the on-surface synthesis of a benzofuran derivative.

An investigation of a hydroalkoxylation reaction of a specific molecular precursor adsorbed on a silver (Ag(111)) surface revealed that the closure of the furan ring occurs at temperatures as low as 150 K without detectable side reactions. Density functional theory (DFT) calculations and experimental data, including the kinetic isotope effect observed with a deuterated version of the precursor, confirmed that the reaction proceeds via a proton-tunneling-mediated pathway. This pathway involves the transfer of a hydrogen from a hydroxyl group to an alkyne group, facilitating the subsequent ring-closing reaction to form the furan moiety. While highly specific to on-surface synthesis conditions, this finding highlights the role that non-classical pathways can play in the formation of heterocyclic rings.

Functionalization and Derivatization of Benzofurandiol Structures

Once the benzofuran core is established, the introduction of hydroxyl, ether, halogen, or other groups is necessary to arrive at the target 5,6-benzofurandiol or its derivatives. The regioselectivity of these reactions is paramount.

Directly installing hydroxyl groups onto an existing benzofuran ring, particularly at the C5 and C6 positions of the benzene portion, can be challenging. Most synthetic strategies build the benzofuran ring from precursors that already contain the required oxygen functionalities, often in a protected form (e.g., as methoxy (B1213986) groups). For instance, a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids can be used to synthesize hydroxylated benzofurans. nih.gov Subsequent demethylation of methoxy-substituted benzofurans using reagents like boron tribromide (BBr₃) is a common final step to reveal the diol. nih.gov

Direct C-H alkoxylation is an alternative pathway. A metal-free C-H functionalization method has been described that allows for the alkoxylation and hydroxylation of certain benzofuran derivatives, although control of regioselectivity on the benzene ring can be difficult. organic-chemistry.org Etherification of a pre-existing diol is more straightforward, typically involving Williamson ether synthesis where the hydroxyl groups are deprotonated with a base and reacted with an alkyl halide.

| Functionalization | Method | Reagents | Key Aspect | Reference |

| Hydroxylation | Demethylation of alkoxy-benzofuran | BBr₃ | Unveils hydroxyl groups from protected ethers. | nih.gov |

| Hydroxylation | Direct C-H Hydroxylation | Metal-free conditions | Direct functionalization, regioselectivity can be a challenge. | organic-chemistry.org |

| Etherification | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Standard method for converting hydroxyls to ethers. | N/A |

Halogenated benzofurans are important intermediates for further functionalization via cross-coupling reactions. Electrophilic substitution reactions on the benzofuran ring system can be complex. The outcome often depends on the specific reagents, reaction conditions, and the substitution pattern of the starting material.

Bromination of benzofuran, for example, can result in either substitution on the benzene ring or addition across the furan ring's double bond. Studies have shown that the reaction of benzofuran with bromine can lead to ring-halogenated products. The reaction conditions can be tuned to favor specific outcomes; for instance, electro-bromination in specific solvent systems can selectively yield 5-bromobenzofuran or 5,7-dibromobenzofuran. Electrophilic cyclization of o-anisole-substituted ynamides with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can produce 3-halogenated 2-amidobenzofurans.

Other electrophilic substitutions, such as Friedel-Crafts acylation, have also been studied. These reactions typically occur at the electron-rich positions of the benzofuran ring system. The precise location of substitution is influenced by the directing effects of existing substituents on the ring.

Esterification of Hydroxyl Groups

Esterification is a fundamental chemical reaction used to convert hydroxyl (-OH) groups, such as those present in this compound, into esters. chemguide.co.uk This transformation is significant in the structural modification of natural products, as it can alter their physicochemical properties. medcraveonline.com The process generally involves reacting the alcohol (in this case, the diol) with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is characteristically slow and reversible. chemguide.co.uk

The general equation for the acid-catalyzed esterification is: RCOOH (Carboxylic Acid) + R'OH (Alcohol) ⇌ RCOOR' (Ester) + H₂O (Water) chemguide.co.uk

To drive the equilibrium towards the formation of the ester, water is often removed as it is formed. chemguide.co.uk

Alternative and often more vigorous methods involve the use of acyl chlorides (acid chlorides) or acid anhydrides instead of carboxylic acids. chemguide.co.uk The reaction of an alcohol with an acyl chloride is typically rapid and can occur at room temperature, producing an ester and hydrogen chloride gas. chemguide.co.uk Similarly, acid anhydrides react with alcohols to yield an ester and a carboxylic acid.

In the context of complex molecules with multiple functional groups, chemoselective esterification methods are crucial. researchgate.net For instance, certain catalytic systems, such as those using triphenylphosphine, iodine, and a catalytic amount of Zn(OTf)₂, allow for the selective esterification of carboxylic acids while preserving hydroxyl groups present on the aromatic rings of other molecules in the reaction. researchgate.net Various catalysts and reaction conditions can be employed to achieve high yields and selectivity, including the use of Lewis acids, polymeric acid catalysts, or enzymatic processes. medcraveonline.comresearchgate.netorganic-chemistry.org

Isolation and Elucidation of Naturally Occurring Benzofurandiols

Extraction Techniques from Plant Sources (e.g., Caesalpinia sappan L., Glycosmis mauritiana)

The initial step in isolating benzofurandiols and related compounds from natural sources is the extraction of bioactive components from the plant matrix. The choice of solvent and extraction method is critical and depends on the polarity and stability of the target compounds.

From Caesalpinia sappan L. (Sappanwood): The heartwood of Caesalpinia sappan L. is a known source of various phenolic compounds. myfoodresearch.com Several techniques have been optimized for their extraction.

Solvent Maceration: This traditional method involves soaking the plant material in a solvent for an extended period. For sappanwood, maceration has been performed with methanol-dichloromethane (CH₃OH:CH₂Cl₂) mixtures in various ratios (1:0, 3:1, and 1:3), with the 1:3 ratio proving to be highly effective. thaiscience.info The process typically involves shaking the mixture at room temperature for several days. thaiscience.info

Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to accelerate the extraction process. ugm.ac.id Studies have shown that for sappanwood, ethanol is a more effective solvent than water or 2-propanol, yielding a higher quantity of phytochemicals. myfoodresearch.com Optimal conditions for UAE of sappanwood have been identified as using 60% ethanol, an ultrasonic frequency of 40 kHz, a temperature of 60°C, and an extraction time of 20 minutes. ugm.ac.id

Accelerated Solvent Extraction (ASE): ASE is a rapid extraction method that uses elevated temperatures and pressures. For sappan heartwood, extraction with an ethanol/water mixture (3:1 ratio by weight) at temperatures of 60°C, 120°C, and 180°C under 1500 psi pressure has been successfully employed. foodandnutritionjournal.org

Interactive Data Table: Extraction Methods for Caesalpinia sappan L.

| Extraction Method | Solvent(s) | Key Parameters | Reference |

|---|---|---|---|

| Maceration | CH₃OH:CH₂Cl₂ (1:3) | Room temperature, 7 days | thaiscience.info |

| Ultrasonic-Assisted Extraction (UAE) | 60% Ethanol | 40 kHz, 60°C, 20 min | ugm.ac.id |

| Accelerated Solvent Extraction (ASE) | Ethanol:Water (3:1 w/w) | 1500 psi, 60-180°C, 5 min | foodandnutritionjournal.org |

From Glycosmis mauritiana: The roots and aerial parts of Glycosmis mauritiana are sources of various alkaloids and flavonoids. researchgate.net The extraction process typically involves a sequential method using solvents of increasing polarity to separate compounds based on their solubility.

A common procedure begins with defatting the dried, pulverized plant material with a nonpolar solvent like petroleum ether to remove lipids and other apolar substances. fabad.org.tr The remaining plant residue (the marc) is then successively extracted with solvents such as chloroform, ethyl acetate (B1210297), and methanol (B129727). fabad.org.tr This systematic fractionation allows for the preliminary separation of compound classes. For example, a flavone glucoside was successfully isolated from the ethyl acetate extract of the roots.

Separation Methods for Complex Natural Mixtures

Following extraction, the resulting crude extract is a complex mixture of numerous compounds. Isolating specific molecules like benzofurandiols requires sophisticated separation techniques that exploit differences in the physical and chemical properties of the components, such as polarity, size, and volatility. bccampus.ca

Filtration: This is a fundamental step used to separate insoluble solid particles from a liquid extract. ck12.orglibretexts.org It is often the first purification step after the initial extraction to remove plant debris and other solid impurities. bccampus.ca

Chromatography: This is the most crucial and widely used method for separating the components of a mixture. bccampus.calibretexts.org The principle relies on the differential distribution of components between a stationary phase and a mobile phase. bccampus.ca

Column Chromatography: This technique is extensively used for the preparative scale separation of compounds from plant extracts. fabad.org.tr The crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica gel. fabad.org.tr A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute first, while more polar compounds are retained longer on the column. fabad.org.tr

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid, small-scale separation and identification of compounds within a mixture. bccampus.canih.gov It helps in monitoring the progress of a column chromatography separation and in identifying the fractions containing the desired compound. researchgate.net

Distillation: This method separates components of a liquid mixture based on differences in their boiling points. bccampus.cack12.org While less common for the final purification of solid natural products, it can be used to remove or recycle solvents from the extract. ck12.org

Interactive Data Table: Separation Techniques for Natural Mixtures

| Separation Method | Principle | Application in Natural Product Isolation | Reference |

|---|---|---|---|

| Filtration | Separates insoluble solids from liquids using a porous medium. | Removal of plant debris and solid impurities from crude extracts. | bccampus.calibretexts.org |

| Column Chromatography | Differential adsorption of components on a solid stationary phase. | Preparative isolation of individual compounds from a complex mixture. | fabad.org.tr |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent; used for monitoring and identification. | Analyzing the composition of fractions from column chromatography. | bccampus.canih.gov |

| Distillation | Separation based on differences in boiling points. | Solvent removal and recovery from extracts. | ck12.org |

Investigations into the Biological Activities of Benzofurandiol Derivatives

Antioxidant Activity Research

The antioxidant capabilities of benzofuran (B130515) derivatives are a key area of investigation. Their structure allows them to counteract oxidative stress through various mechanisms, including the direct scavenging of free radicals, inhibition of oxidative enzymes, and chelation of transition metals. researchgate.netscienceopen.com

Benzofuran derivatives function as antioxidants by donating hydrogen atoms or electrons to neutralize highly reactive free radicals, which are unstable molecules with unpaired electrons that can cause cellular damage. researchgate.netscholarena.com This process helps to mitigate the detrimental effects of oxidative stress, a condition implicated in numerous diseases. scholarena.com

Superoxide (B77818) Anion Scavenging: The superoxide anion (O₂•⁻) is a primary reactive oxygen species (ROS) generated during cellular metabolic processes. mdpi.comnih.gov If not neutralized, it can lead to the formation of more harmful radicals like the hydroxyl radical. nih.gov Studies on various extracts containing phenolic compounds, structurally related to benzofurandiols, have demonstrated a concentration-dependent capacity to scavenge superoxide anions, highlighting the importance of this mechanism in protecting cells from oxidative damage. nih.gov

Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. mdpi.com The ability of a compound to scavenge this radical is a significant indicator of its antioxidant potential. The mechanism often involves a Fenton reaction (Fe³⁺-ascorbate-EDTA-H₂O₂) to generate the hydroxyl radicals for in vitro testing. pharmacophorejournal.com Phenolic antioxidants, including derivatives of benzofuran, are evaluated based on their ability to neutralize these radicals, thereby preventing damage to crucial biomolecules like DNA, lipids, and proteins. scholarena.compharmacophorejournal.com The efficacy of these compounds is linked to the stability of the phenoxyl radical that forms after donating a hydrogen atom. nih.gov For instance, the antioxidant 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran was specifically designed and synthesized to be a potent radical-scavenging antioxidant. nih.gov

| Radical Species | General Scavenging Mechanism | Significance |

|---|---|---|

| Superoxide Anion (O₂•⁻) | Donation of a hydrogen atom or electron to neutralize the radical. | Prevents the formation of more potent and damaging reactive oxygen species. nih.gov |

| Hydroxyl Radical (•OH) | Hydrogen atom donation from the phenolic hydroxyl group to the radical. pharmacophorejournal.com | Protects vital cellular components from one of the most potent oxidizing agents. mdpi.com |

Beyond direct radical scavenging, benzofuran derivatives can exert antioxidant effects by inhibiting enzymes that produce reactive oxygen species. scienceopen.com A key target in this context is Xanthine (B1682287) Oxidase (XO).

Xanthine Oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com This process generates superoxide radicals as a byproduct. mdpi.com Inhibiting XO is a recognized therapeutic strategy for conditions like hyperuricemia and gout, as it reduces the production of both uric acid and associated oxidative stress. mdpi.com Various studies have shown that certain flavonoid and benzofuran derivatives can act as potent inhibitors of this enzyme. mdpi.comanalis.com.my The inhibitory activity is often attributed to the specific substitution patterns on the benzofuran ring, with hydroxyl groups playing a significant role in binding to the enzyme's active site. analis.com.my Research on compounds structurally similar to benzofurans, such as viniferifuran, has demonstrated a potent, anti-competitive inhibition of XO. mdpi.com

The presence of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can significantly amplify oxidative damage by catalyzing the formation of highly reactive hydroxyl radicals through the Fenton reaction. cnr.itnih.gov An important antioxidant strategy, therefore, involves the chelation of these metal ions, rendering them redox-inactive.

Antimicrobial Activity Studies

The benzofuran scaffold is a fundamental structural unit in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, demonstrating the versatility of this heterocyclic system in developing new anti-infective agents. nih.govrsc.org

Streptococcus pneumoniae is a major human pathogen responsible for diseases such as pneumonia, meningitis, and otitis media. nih.govniscpr.res.in The rise of antibiotic-resistant strains necessitates the search for new antibacterial agents. nih.govmedscape.com Research has shown that certain synthetic benzofuran derivatives exhibit antibacterial properties. For example, some 2-salicylidene benzofuran derivatives have shown potent activity against Gram-positive bacteria. rsc.org While specific studies focusing solely on 5,6-Benzofurandiol against S. pneumoniae are limited in the provided context, the broader class of benzofuran derivatives has been evaluated against this and other bacteria. The general approach involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. niscpr.res.in

Benzofuran derivatives have shown significant promise as antifungal agents. researchgate.net Systemic fungal infections pose a serious threat, and the emergence of drug-resistant strains creates an urgent need for novel antifungal drugs. sci-hub.se

Specifically, benzofuran-5-ol (B79771) derivatives have been synthesized and identified as potent antifungal compounds. researchgate.netnih.gov In one study, these compounds were tested against a panel of pathogenic fungi, including various Candida and Aspergillus species, and Cryptococcus neoformans. Many of the tested benzofuran-5-ols demonstrated good antifungal activity, suggesting that this scaffold is a promising lead for the development of new antifungal treatments. researchgate.netnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of N-myristoyltransferase, an essential enzyme in fungi. sci-hub.se

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Candida albicans, Aspergillus species, Cryptococcus neoformans | Potent antifungal activity, in some cases superior or comparable to 5-fluorocytosine. | nih.govresearchgate.netnih.gov |

| Oxa-benzofuran compounds (e.g., Compound 6) | Penicillium italicum, Colletotrichum musae | Antifungal effects with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. | mdpi.com |

| Benzofuran-triazole hybrids | Five strains of pathogenic fungi | Moderate to satisfactory antifungal activity. | researchgate.net |

Research on Other Biological System Interactions

The benzofuran scaffold, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a core component of many naturally occurring and synthetic molecules with significant biological activities. tandfonline.com Derivatives of benzofuran have attracted considerable attention from researchers due to their diverse pharmacological properties. This article explores the research into the biological activities of benzofurandiol derivatives, focusing on their interactions with various biological systems.

Serotonin (B10506) Receptor Agonist Research

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels in the central and peripheral nervous systems that mediate the effects of the neurotransmitter serotonin. Agonists of these receptors are compounds that activate them, mimicking the effect of serotonin. nih.gov Research into the interaction of benzofuran derivatives with these receptors has been explored. For instance, certain aminoalkylbenzofurans have been investigated for their potential as serotonin (5-HT2c) agonists. nii.ac.jp The development of selective agonists for serotonin receptor subtypes is an area of interest for potential therapeutic applications. nih.govwikipedia.org

| Compound Class | Receptor Target | Potential Application |

| Aminoalkylbenzofurans | 5-HT2c | Serotonin receptor modulation |

Insecticidal Potential Research

The investigation of benzofuran derivatives has extended to their potential applications in agriculture as insecticidal agents. Naturally occurring benzofurans have been studied for their insect antifeedant properties. tandfonline.com Research on synthetic coumarans (2,3-dihydrobenzofurans) has also been conducted to evaluate their effectiveness against common agricultural pests like the common cutworm (Spodoptera litura). tandfonline.comnih.gov

Studies have indicated that the introduction of certain functional groups, such as methoxy (B1213986) and acetyl groups, can increase the insect antifeedant activity of benzofuran derivatives. tandfonline.com For example, 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran demonstrated significant antifeedant activity against the common cutworm. tandfonline.com Conversely, the presence of hydroxyl groups has been observed to decrease this activity. tandfonline.com Some benzofuran derivatives, particularly carbamate (B1207046) insecticides like benfuracarb, carbofuran (B1668357), carbosulfan, and furathiocarb, have shown distinct effects on the in vitro polymerization of tubulin in porcine brains, a mechanism that can be linked to insecticidal action. nih.gov

| Compound/Derivative Type | Activity | Target Pest Example | Key Structural Feature for Activity |

| 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran | Antifeedant | Spodoptera litura | Methoxy and acetyl groups |

| Carbamate-benzofurans (e.g., Carbofuran) | Insecticidal | Not specified | Carbamate function |

| Euparin | Postingestive toxicity | Spodoptera littoralis | Unsaturated furan ring |

Anti-inflammatory Research

Benzofuran derivatives have been a subject of interest in the search for new anti-inflammatory agents. researchgate.netresearchgate.net The anti-inflammatory mechanisms of these compounds are being explored, with some research pointing towards the inhibition of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. mdpi.com These pathways regulate the expression of many pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). mdpi.com

In preclinical studies, certain benzofuran-heterocyclic hybrid compounds have demonstrated the ability to inhibit the production of NO in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. mdpi.com For instance, specific benzofuran–piperazine hybrids have been shown to reduce the overexpression of NO in a dose-dependent manner. mdpi.com Further in vivo studies with some of these derivatives have indicated a reduction in the levels of inflammatory cytokines in serum and tissues. mdpi.com

| Compound Class | Mechanism of Action | Effect |

| Benzofuran-piperazine hybrids | Inhibition of NF-κB and MAPK signaling pathways | Reduction of pro-inflammatory mediators (NO, TNF-α, IL-6) |

Antiviral Research (e.g., Anti-Hepatitis C Virus)

The antiviral properties of benzofuran derivatives have been investigated, with a notable focus on their potential against the Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is a major cause of chronic liver disease. The development of direct-acting antiviral agents (DAAs) has revolutionized HCV treatment, and research into new scaffolds like benzofuran continues.

Some novel macrocyclic benzofuran compounds have been discovered to possess anti-HCV activity. Research in this area has led to the development of potent HCV NS5A inhibitors based on various chemical backbones that may incorporate benzofuran-like structures or principles. NS5A is a viral phosphoprotein that is essential for HCV RNA replication. The discovery of novel inhibitors that can act on different viral targets or exhibit potency against resistant strains is an ongoing area of research.

| Compound Type | Viral Target | Significance |

| Macrocyclic benzofuran compounds | Not specified | Potential as effective therapeutic drugs for Hepatitis C |

| Benzidine prolinamide derivatives | HCV NS5A | Highly potent anti-HCV activity |

Anticancer Research

The anticancer potential of benzofuran derivatives is an area of extensive research. tandfonline.comnih.gov These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including leukemia, cervix carcinoma, and ovarian carcinoma cell lines. nih.gov The mechanisms through which benzofuran derivatives exert their anticancer effects can be multifactorial and may include the induction of apoptosis (programmed cell death) and cell cycle arrest. tandfonline.comnih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of benzofuran derivatives that contribute to their cytotoxicity. nih.gov For example, the presence and position of certain substituents, such as halogens, on the benzofuran scaffold can significantly influence their anticancer activity and selectivity for cancer cells over normal cells. nih.gov Hybrid molecules that combine the benzofuran core with other pharmacologically active scaffolds, like imidazole (B134444) or quinazolinone, have also been synthesized and shown to possess potent cytotoxic properties.

| Cancer Cell Line Examples | Observed Effect | Compound Type Example |

| K562 (leukemia), MOLT-4 (leukemia) | Cytotoxic activity | Halogenated benzofuran derivatives |

| HeLa (cervix carcinoma) | Cell cycle arrest and apoptosis | Not specified |

| Skov-3 (ovarian carcinoma) | Cytotoxicity | Benzofuranyl imidazole derivatives |

| Human hepatocellular carcinoma (HCC) | Growth inhibition and apoptosis | N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide |

Anti-dyslipidemic Research

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Research has explored the potential of benzofuran derivatives as anti-dyslipidemic agents. Certain series of synthesized compounds, such as benzofuran-based chromenochalcones, have been evaluated for their ability to modulate lipid metabolism.

In vivo studies using Triton-induced hyperlipidemic hamster models have shown that some of these derivatives can favorably alter the lipid profile. The mechanism of action may involve the enhancement of the activity of lecithin–cholesterol acyltransferase (LCAT), an enzyme that plays a key role in the reverse cholesterol transport pathway by converting free cholesterol into cholesteryl esters, which are then incorporated into high-density lipoprotein (HDL) particles. Some indole (B1671886) derivatives, which share structural similarities with benzofurans, have also been reported to have hypolipidemic effects.

| Compound Class | Animal Model | Key Findings | Potential Mechanism |

| Benzofuran-based chromenochalcones | Triton-induced hyperlipidemic hamsters | Improved lipid profile | Increased activity of lecithin–cholesterol acyltransferase (LCAT) |

Structure Activity Relationship Sar and Molecular Design of Benzofurandiol Analogues

Identification of Structural Motifs for Biological Efficacy

The biological activity of benzofuran (B130515) derivatives is highly dependent on the substitution pattern of the heterocyclic and benzene (B151609) rings. Research into various benzofuran analogues has identified several key structural motifs that are crucial for their efficacy.

A critical determinant for the biological activity of certain benzofuran derivatives is the presence and position of hydroxyl groups. Studies have highlighted the significance of hydroxylation on the benzene ring portion of the scaffold. For instance, the hydroxyl group at the C-6 position of the benzofuran ring has been identified as essential for the antibacterial activity of a series of derivatives. The blocking of this hydroxyl group resulted in a loss of antibacterial efficacy, underscoring its importance as a key pharmacophoric feature. While this finding pertains to 6-hydroxybenzofurans, it provides a strong rationale for the investigation of the diol moiety in 5,6-benzofurandiol analogues. The synthesis of dihydroxylated 5,6-benzo[b]furans has been undertaken to evaluate their anticancer properties, suggesting that the catechol-like arrangement of the hydroxyl groups is a structural motif of interest for this biological target.

In addition to the hydroxyl groups, substitutions at other positions of the benzofuran core play a significant role in modulating biological activity. The functional groups at the C-3 position, for example, have been shown to influence the antibacterial selectivity of 6-hydroxybenzofuran (B80719) derivatives. Furthermore, the nature of the substituent at the C-2 position is also a critical factor. For many benzofuran derivatives, the introduction of various moieties at this position has been a common strategy to explore and optimize biological activities.

Halogenation of the benzofuran ring is another structural modification that has been shown to significantly impact biological efficacy. The introduction of halogen atoms such as bromine, chlorine, or fluorine can enhance the anticancer activities of these compounds. This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. The position of the halogen atom is also a critical determinant of its effect on biological activity.

The following table summarizes the key structural motifs and their influence on the biological activity of benzofuran analogues, providing a basis for the rational design of novel this compound-based research compounds.

| Structural Motif | Position | Biological Activity | Reference(s) |

| Hydroxyl Group | C-6 | Essential for antibacterial activity | |

| Dihydroxyl Groups | C-5 and C-6 | Investigated for anticancer properties | |

| Functional Groups | C-3 | Influences antibacterial selectivity | |

| Halogen Atoms | Various | Can enhance anticancer activity |

Computational Approaches in SAR Elucidation

Computational methods are increasingly valuable tools in the elucidation of structure-activity relationships and in guiding the design of new bioactive molecules. Molecular docking, a key computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to its target protein. This approach has been applied to benzofuran derivatives to understand their mechanism of action and to identify potential molecular targets.

For a series of novel 6-hydroxybenzofuran derivatives, molecular docking studies were conducted with Glucosamine-6-phosphate (GlcN-6-P) synthase as a target protein. The results indicated that these compounds exhibited good affinity towards the target protein with minimum binding energy, suggesting that they may act as inhibitors of this enzyme. Such computational insights provide a molecular basis for the observed biological activity and can guide the design of more potent inhibitors.

Molecular docking can be utilized in various stages of the drug discovery process, from lead identification by screening large compound libraries to lead optimization by predicting the effects of structural modifications on binding affinity. In the context of this compound analogues, docking studies could be employed to:

Predict their binding modes within the active sites of various enzymes or receptors.

Elucidate the role of the 5,6-diol moiety in target recognition and binding.

Rationalize the observed SAR data from experimental studies.

Prioritize the synthesis of novel analogues with improved predicted binding affinities.

The following table provides an overview of computational approaches and their applications in the study of benzofuran derivatives.

| Computational Technique | Application | Example Target | Reference(s) |

| Molecular Docking | Prediction of binding mode and affinity | GlcN-6-P synthase | |

| Virtual Screening | Identification of new lead compounds | Various | |

| Lead Optimization | Guiding structural modifications for improved binding | Various |

Principles for Rational Design of Benzofurandiol-Based Research Compounds

The rational design of novel research compounds based on the this compound scaffold should be guided by the integration of SAR data and computational insights. The primary goal is to systematically modify the core structure to enhance biological activity and selectivity for a specific target.

A key principle in the design of this compound-based compounds is the strategic exploration of substitutions at various positions of the benzofuran ring, while retaining the core 5,6-diol functionality, which may be crucial for activity. Based on the available information for related benzofuran derivatives, the following design principles can be proposed:

Modification of the C-2 and C-3 Positions: Given that substitutions at these positions are known to be critical for the biological activity of benzofurans, a diverse range of functional groups should be introduced at these positions in the this compound scaffold. This could include alkyl, aryl, and heterocyclic moieties to probe the steric and electronic requirements of the target binding site.

Introduction of Halogen Atoms: Based on the observation that halogenation can enhance the anticancer activity of benzofurans, the synthesis of halogenated this compound analogues is a logical step. The position and nature of the halogen substituent should be systematically varied to optimize activity.

Bioisosteric Replacement: The hydroxyl groups of the 5,6-diol moiety could be subjected to bioisosteric replacement to explore the importance of their hydrogen bonding capacity and acidity. For example, replacing one or both hydroxyl groups with amines or thiols could provide valuable SAR information.

Computational-Guided Design: Molecular modeling and docking studies should be used prospectively to guide the design of new analogues. By identifying a putative biological target, computational methods can help in prioritizing the synthesis of compounds that are predicted to have high binding affinity and favorable interactions with the target.

The following table outlines the key principles for the rational design of this compound-based research compounds.

| Design Principle | Rationale | Potential Modifications |

| C-2/C-3 Substitution | Modulate activity and selectivity | Introduction of alkyl, aryl, heterocyclic groups |

| Halogenation | Enhance binding affinity and activity | Introduction of F, Cl, Br at various positions |

| Bioisosteric Replacement | Probe the role of the diol moiety | Replacement of -OH with -NH2, -SH |

| Computational Guidance | Prioritize synthesis of potent compounds | Design based on docking scores and predicted interactions |

By systematically applying these principles, it is possible to develop novel this compound analogues with tailored biological activities for use as research tools to probe biological processes or as starting points for the development of new therapeutic agents.

Advanced Analytical Methodologies for Benzofurandiol Characterization and Detection

Chromatographic Separation Techniques in Research

Chromatography is indispensable for isolating 5,6-Benzofurandiol from isomers and other related compounds, which is a critical prerequisite for accurate identification and quantification. The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of benzofuran (B130515) derivatives, HRGC provides the necessary resolving power to separate closely related isomers that may be difficult to distinguish by their mass spectra alone. nih.govresearchgate.net The differentiation of positional isomers of substituted benzofurans has been successfully performed using GC-MS, with separation achieved based on their distinct retention times on the chromatographic column. nih.gov

Due to the polar hydroxyl groups, this compound typically requires a derivatization step, such as silylation or acetylation, to increase its volatility and thermal stability for GC analysis. The choice of capillary column, typically with a non-polar stationary phase like those used for other benzofurans, is crucial for achieving optimal separation. nist.gov

Table 1: Illustrative HRGC Parameters for Analysis of Benzofuran Derivatives (Note: These are typical parameters for related compounds and would require optimization for this compound)

| Parameter | Value/Type | Purpose |

| Column Type | Capillary Column (e.g., HP-1) | Provides high-resolution separation of isomers. |

| Stationary Phase | Non-polar (e.g., Polysiloxane) | Separation based on boiling point and volatility. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient | Optimizes separation of compounds with different volatilities. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the diol. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography is exceptionally well-suited for the analysis of polar, non-volatile, and thermally fragile molecules like this compound, eliminating the need for derivatization. rjpbcs.com When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective technique for both identification and quantification. uab.edubu.edu This method combines the physical separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rjpbcs.com

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used to achieve efficient separation. Reversed-phase chromatography is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. The gradient elution of the mobile phase, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, allows for the effective separation of benzofuran metabolites and related hydroxylated compounds. uab.edunih.gov

Spectrometric Techniques for Structural Assignment and Quantification

Spectrometric methods provide detailed information about the molecular weight, elemental composition, and structural features of this compound.

Mass Spectrometry Applications (MS, HRMS)

Mass spectrometry is a cornerstone for the identification of benzofurans and their metabolites. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides highly accurate mass measurements (typically to four decimal places), which allows for the determination of the elemental composition of an unknown compound and increases the confidence in its identification. youtube.comnih.gov

For this compound, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are employed, which typically generate protonated molecules [M+H]+ or deprotonated molecules [M-H]-. uab.edunih.gov Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint that can be used to distinguish it from other isomers. researchgate.netnih.gov Studies on related benzofuran isomers show that while their initial mass spectra may be nearly identical, their fragmentation patterns can reveal key structural differences. researchgate.net

Table 2: Key Mass Spectrometry Techniques for this compound Analysis

| Technique | Abbreviation | Key Advantage | Application for this compound |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass for elemental composition determination. | Confirms the molecular formula C₈H₆O₃. |

| Tandem Mass Spectrometry | MS/MS | Generates structurally significant fragment ions for identification. | Differentiates this compound from other dihydroxy isomers. |

| Electrospray Ionization | ESI | Soft ionization suitable for polar, non-volatile molecules. | Generates molecular ions ([M-H]⁻) with minimal fragmentation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. libretexts.org It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. For this compound, NMR is essential for definitively confirming the substitution pattern on the benzofuran ring system. While mass spectrometry may struggle to differentiate between certain positional isomers, NMR can provide clear distinctions. researchgate.net

A complete structural assignment would involve a suite of NMR experiments, including ¹H NMR to identify the number and environment of hydrogen atoms, and ¹³C NMR for the carbon skeleton. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, ultimately confirming the precise locations of the two hydroxyl groups at positions 5 and 6. Hyphenated techniques like HPLC-NMR have also been applied to the analysis of benzofuran metabolites, allowing for structural characterization directly after chromatographic separation. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for In Situ Monitoring

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting analytes at very low concentrations. researchgate.net It works by adsorbing the target molecule onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman scattering signal. univpm.it

As a phenolic compound, this compound is a suitable candidate for SERS analysis. Studies on other phenolic antioxidants have demonstrated the feasibility of using SERS for ultrasensitive detection. tec.mxtec.mx The technique provides a unique vibrational fingerprint based on the molecule's structure, including characteristic bands from the benzofuran ring and the C-O bonds of the hydroxyl groups. This specificity, combined with high sensitivity, makes SERS a promising tool for in situ monitoring, potentially allowing for the direct detection of this compound in complex biological or environmental samples with minimal preparation. univpm.it The SERS spectrum would be characterized by specific vibrational modes of the molecule adsorbed on the metallic nanoparticles. researchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation and extraction protocols. These procedures are critical for isolating the target analyte from interfering substances, concentrating it to detectable levels, and ensuring compatibility with downstream analytical instrumentation. The choice of method depends heavily on the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analytical technique being employed.

Techniques for Environmental Media and Biological Samples

Given the polar, phenolic nature of this compound, sample preparation techniques must be optimized to ensure efficient recovery from diverse and often challenging matrices such as soil, water, sediment, plasma, and urine. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), often involving steps to acidify the sample, which maintains phenolic compounds in their less polar, protonated form, thereby facilitating extraction into organic solvents. iss.it

Environmental Media (Water, Soil, and Sediment): For aqueous samples like surface or groundwater, pre-concentration is often the first critical step. Solid-phase extraction (SPE) is a widely used technique for this purpose. Cartridges packed with C18 or polymeric sorbents are effective at retaining phenolic compounds from water samples. The general procedure involves conditioning the cartridge, loading a large volume of the water sample (often acidified), washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile.

For solid matrices such as soil and sediment, the extraction process is more complex. Microwave-assisted extraction (MAE) is an effective technique for extracting micropollutants from solid environmental matrices. researchgate.net A typical protocol involves mixing the solid sample with an appropriate extraction solvent, such as a mixture of acetone (B3395972) and hexane, followed by sonication or mechanical shaking to ensure thorough contact between the solvent and the sample. The resulting extract is then separated from the solid debris by centrifugation and filtration. scielo.br An additional cleanup step, often using SPE, is usually required to remove co-extracted matrix components like humic acids or lipids before chromatographic analysis. researchgate.net

Biological Samples (Plasma, Urine, and Tissues): In biological fluids like plasma and urine, this compound may be present in both free and conjugated forms (e.g., glucuronides or sulfates). Therefore, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is often necessary to cleave the conjugates and measure the total concentration.

For plasma samples, a protein precipitation step is typically required. This is commonly achieved by adding a water-miscible organic solvent like acetonitrile. iss.it After vortexing and centrifugation, the supernatant containing the analyte is collected. Liquid-liquid extraction (LLE) is another common approach. After acidifying the sample, an immiscible organic solvent such as ethyl acetate (B1210297) is added to extract the phenolic compounds. iss.it For urine samples, which are generally less complex than plasma, direct LLE or SPE can often be applied after an initial acidification step. iss.it

In the case of tissue samples, homogenization is the first step, followed by extraction with an organic solvent. A study on the postmortem redistribution of carbofuran (B1668357) and its metabolite, benzofuranol, utilized solid-phase extraction for cleanup of tissue homogenates before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). documentsdelivered.com

The following table summarizes common extraction protocols applicable to phenolic compounds like this compound in various matrices.

| Matrix | Technique | Key Procedural Steps | Common Solvents/Reagents | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Sample acidification, cartridge conditioning, sample loading, washing, elution. | Methanol, Acetonitrile, C18 or polymeric sorbents. | nih.gov |

| Soil/Sediment | Solvent Extraction / MAE | Homogenization, extraction with organic solvent (often with sonication/microwaves), centrifugation, filtration. | Acetone, Hexane, Acetonitrile. | researchgate.net |

| Plasma | Protein Precipitation & LLE/SPE | Enzymatic hydrolysis (optional), protein precipitation, acidification, extraction with immiscible solvent. | Acetonitrile, Ethyl Acetate, Phosphoric Acid. | iss.it |

| Urine | Liquid-Liquid Extraction (LLE) | Enzymatic hydrolysis (optional), sample acidification, extraction with organic solvent. | Ethyl Acetate, Hydrochloric Acid. | iss.it |

| Tissue | Solid-Phase Extraction (SPE) | Homogenization, extraction, extract cleanup using SPE cartridges. | Acetonitrile, various SPE sorbents. | documentsdelivered.com |

QuEChERS Method Applications in Research

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a powerful and versatile sample preparation technique, originally developed for pesticide residue analysis in food but now widely adapted for a variety of analytes, including phenolic compounds. scielo.br The method involves a two-step process: an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.

The versatility of QuEChERS allows for modifications to optimize the extraction of specific analytes from different matrices. For polar phenolic compounds like this compound, modifications to the standard protocol are often necessary. Research has shown that using acidified acetonitrile and buffered salts can significantly improve the extraction efficiency of phenolics. scielo.br

Extraction and Partitioning: A sample is first homogenized and then vigorously shaken with an extraction solvent, usually acetonitrile containing a small percentage of acid (e.g., acetic or formic acid) to ensure phenolic compounds remain protonated. scielo.brresearchgate.net Subsequently, a salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water and other salts like sodium acetate (CH₃COONa) or sodium chloride (NaCl) to induce phase separation, is added. scielo.br After centrifugation, an aliquot of the upper organic layer is taken for the cleanup step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The collected acetonitrile extract is mixed with a combination of sorbents to remove specific matrix interferences. Anhydrous MgSO₄ is used to remove any remaining water. For plant and food matrices, primary secondary amine (PSA) is commonly used to remove sugars and organic acids, while C18 sorbent is effective for removing lipids and other nonpolar interferences. scielo.br In highly pigmented samples, such as leafy greens, graphitized carbon black (GCB) can be added to remove chlorophyll (B73375) and carotenoids, although its use must be carefully optimized as it can also adsorb planar analytes.

Several studies have successfully developed and validated modified QuEChERS methods for the analysis of phenolic compounds in complex matrices, demonstrating its potential applicability for this compound.

The table below details modified QuEChERS protocols used in research for extracting phenolic compounds.

| Matrix | QuEChERS Version/Modification | Extraction/Partitioning Salts | d-SPE Cleanup Sorbents | Key Findings/Recoveries | Reference |

|---|---|---|---|---|---|

| Red Sweet Pepper | Acetate Version | Anhydrous MgSO₄, CH₃COONa | Anhydrous MgSO₄, C18, GCB | Method showed higher extraction efficiency for 7 phenolic acids and naringenin (B18129) compared to other versions. | scielo.br |

| Mustard Greens | Acetate Version | Anhydrous MgSO₄, CH₃COONa | Diatomaceous Earth (DE), GCB | Effectively removed chlorophyll; achieved good linearity (r ≥ 0.99) and low quantification limits (0.06–230 μg/kg). | |

| Rapeseed Oil | Modified for Fatty Matrix | (Salts not explicitly added in partitioning step, water added to sample) | C18 | Achieved good extraction recoveries (75.32–103.93%) for most phenolic compounds in a high-fat matrix. | researchgate.net |

| Adipose Tissues | Micro-scale with EMR | Anhydrous MgSO₄, NaCl | Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbent | Effectively removed ~66% of total lipids; absolute recovery was 73-105% at the extraction step. | nih.gov |

Theoretical and Computational Studies on Benzofurandiol Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule, or "ligand," might bind to a specific target, typically a protein or enzyme. This process is crucial in drug discovery for identifying potential therapeutic agents. The study of how two or more molecular structures fit together is known as molecular docking. researchgate.net For benzofuran (B130515) derivatives, these simulations help elucidate potential biological activities by examining their interactions with active sites of enzymes. researchgate.net

The general process involves:

Preparation of the Ligand: A 3D model of the benzofuran derivative is constructed and its energy is minimized to find its most stable conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained, often from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: Software like AutoDock Vina is used to place the ligand into the active site of the receptor in various orientations and conformations. researchgate.net

Scoring and Analysis: The software calculates a "binding affinity" or "docking score," typically in kcal/mol, which estimates the strength of the interaction. researchgate.net Lower binding energy values suggest a more stable and favorable interaction. researchgate.net

For instance, in studies involving various benzofuran derivatives, docking simulations have been used to identify potential inhibitors for targets like GlcN-6-P synthase, which is relevant for antibacterial activity. In one such study, different derivatives showed binding energies ranging from -6.9 to -10.4 kcal/mol. researchgate.net Another investigation on 5-acetyl-6-hydroxybenzofurans used docking to model interactions with α-glucosidase and PTP1B, enzymes linked to type 2 diabetes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| Derivative M5k | -8.8 | GLY A:75, ALA A:47, VAL A:71 |

| Derivative M5l | -8.1 | PRO A:79, ILE A:94 |

| Derivative M5m | -8.2 | MET A:95, ALA A:47 |

| Celecoxib (Standard) | -8.1 | N/A |

Note: The data in this table are illustrative and taken from a study on specific 5-nitrobenzofuran (B105749) derivatives, not 5,6-Benzofurandiol itself. researchgate.net

Prediction of Reactivity and Conformational Analysis

Theoretical studies are instrumental in predicting the chemical reactivity of molecules and analyzing their possible three-dimensional shapes, or conformations. Reactivity can be predicted using global and local reactivity descriptors derived from DFT calculations. semanticscholar.orgnih.gov

Local Reactivity Descriptors: Fukui functions are often used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For instance, in one complex benzofuran derivative, local reactivity descriptors supported the high reactivity of the C7 carbon atom for nucleophilic attack. semanticscholar.org

Conformational analysis involves determining the stable geometries of a molecule. For a relatively rigid structure like the benzofuran core, the primary focus is on the orientation of substituent groups, such as the hydroxyl (-OH) groups in this compound. DFT calculations can be used to determine the rotational barriers of these groups and identify the lowest-energy conformer. In studies of substituted benzofuroxans, DFT has been used to investigate how different substituents influence the dihedral angle and rotational barrier of a nitro group, which in turn affects the molecule's reactivity. nih.govnih.gov The presence of different conformers and the energy required to interconvert between them can be crucial for understanding how the molecule interacts with biological targets.

Future Directions and Emerging Research Themes in Benzofurandiol Chemistry

Innovations in Green Synthetic Chemistry for Benzofurandiols

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste production. The future of 5,6-Benzofurandiol synthesis lies in the adoption of green chemistry principles, focusing on sustainability, efficiency, and safety.

Emerging strategies that could revolutionize the synthesis of benzofurandiols include:

Electrochemical Synthesis: This method uses electricity to drive chemical reactions, often in aqueous solutions, eliminating the need for harsh chemical oxidants and reducing waste. jbiochemtech.comresearchgate.netresearchgate.netrsc.org Catalyst-free electrochemical approaches for constructing benzofuran rings have been successfully demonstrated, offering a simple, fast, and environmentally benign route. jbiochemtech.comresearchgate.net

Catalyst-Free Methodologies: Recent research has focused on developing synthetic routes that proceed under mild conditions without the need for a catalyst. acs.orgacs.orgnih.gov For instance, reactions using simple bases like potassium carbonate in green solvents such as dimethylformamide (DMF) have been shown to produce benzofuran derivatives in good yields. acs.orgnih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. researchgate.net Research into biocatalytic applications for constructing benzofuran rings is a promising area that could be adapted for the synthesis of specific diol derivatives. nih.gov

Use of Green Solvents: A significant trend is the replacement of volatile organic compounds with greener alternatives. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as eco-friendly reaction media for benzofuran synthesis, sometimes leading to excellent product yields. nih.govresearchgate.net

| Green Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Electrochemical Synthesis | Uses clean reagent (electrons), avoids harsh oxidants, often performed in aqueous media. jbiochemtech.comresearchgate.netrsc.org | High potential for clean, controlled oxidation and cyclization to form the diol structure. |

| Catalyst-Free Reactions | Simplifies purification, reduces cost and metal contamination, often uses milder conditions. acs.orgnih.gov | Applicable for cascade reactions starting from simple precursors to build the benzofurandiol core. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, biodegradable catalysts. researchgate.net | Enzymatic hydroxylation or cyclization could offer a direct and highly specific route. |

| Deep Eutectic Solvents (DES) | Low cost, low toxicity, biodegradable, can enhance reaction rates and selectivity. nih.govresearchgate.net | Can serve as both solvent and catalyst, simplifying the reaction setup and improving sustainability. |

Exploration of Novel Biological Targets and Therapeutic Research Areas

Benzofuran derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. nih.govnih.govrsc.org The 5,6-diol substitution pattern suggests that this compound could be a potent antioxidant and a versatile scaffold for targeting diseases associated with oxidative stress.

Future therapeutic research is likely to focus on:

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathology of diseases like Alzheimer's and Parkinson's. nih.govnih.gov Benzofuran derivatives have shown promise as neuroprotective agents by inhibiting oxidative stress and cell death. nih.govresearchgate.net The catechol-like moiety of this compound makes it a prime candidate for investigation as a radical scavenger and a modulator of signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway. nih.gov Some benzofuran derivatives have also been identified as inhibitors of enzymes relevant to Alzheimer's disease, such as butyrylcholinesterase (BChE). mdpi.com

Oncology: Many benzofuran compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases like CDK2 and receptor tyrosine kinases. rsc.orgnih.gov The diol functionality could be exploited to design new kinase inhibitors or agents that induce apoptosis in cancer cells by generating reactive oxygen species (ROS) selectively within the tumor microenvironment.

Enzyme Inhibition: The benzofuran nucleus is a versatile scaffold for designing potent and selective enzyme inhibitors. nih.govresearchgate.net Research could focus on targeting enzymes implicated in inflammation (e.g., cyclooxygenases), metabolic disorders, or microbial pathogenesis. For example, some derivatives have been investigated as inhibitors of chorismate mutase, an enzyme essential for certain bacteria. acs.org

| Therapeutic Area | Potential Biological Target/Mechanism | Relevance of this compound Structure |

|---|---|---|

| Neurodegenerative Diseases | Reduction of oxidative stress, inhibition of BChE, modulation of survival pathways (e.g., PI3K/Akt). nih.govnih.govmdpi.com | The 5,6-diol group is a strong antioxidant moiety, similar to other neuroprotective phenolic compounds. mdpi.com |

| Oncology | Inhibition of protein kinases (e.g., CDK2), induction of apoptosis. nih.gov | The scaffold can be functionalized to fit into the ATP-binding pocket of kinases; the diol may influence solubility and interactions. |

| Infectious Diseases | Inhibition of essential microbial enzymes (e.g., chorismate mutase). acs.org | The core structure can serve as a template for designing inhibitors that mimic natural substrates. |

| Inflammatory Disorders | Inhibition of pro-inflammatory enzymes and pathways. nih.gov | Antioxidant properties can help mitigate inflammation driven by reactive oxygen species. |

Development of Advanced Sensing and Detection Technologies

The unique electronic and chemical properties of the this compound structure make it a promising candidate for the development of novel sensors and probes.

Electrochemical Sensors: The diol group is electrochemically active and can be easily oxidized. This property is the basis for the electrochemical detection of other dihydroxybenzene isomers like catechol and hydroquinone. mdpi.comrsc.orgnih.govnih.gov Future research could focus on creating highly sensitive and selective electrochemical sensors for this compound, which could be valuable for environmental monitoring or biological sample analysis. These sensors might utilize advanced nanomaterials like graphene, carbon nanotubes, or gold nanoparticles to enhance signal amplification and selectivity. mdpi.comnih.gov

Fluorescent Probes: The benzofuran core is a known fluorophore that can be incorporated into fluorescent probes for biological imaging. nih.govnih.govresearchgate.net The 5,6-diol group can act as a recognition site or a trigger for a fluorescence response. For example, it could selectively bind to metal ions or react with specific reactive oxygen species, leading to a change in fluorescence intensity or wavelength. This would enable the visualization of these analytes in living cells and tissues. nih.gov

Interdisciplinary Research Integrating Materials Science and Catalysis

The fusion of benzofurandiol chemistry with materials science and catalysis opens up new avenues for creating functional materials and efficient chemical processes.

Functional Polymers: The two hydroxyl groups of this compound make it an ideal monomer for polymerization reactions. It can be used to synthesize novel polyesters, polyethers, polycarbonates, or polyurethanes. The rigid benzofuran backbone incorporated into the polymer chain could impart desirable properties such as high thermal stability and specific electronic characteristics. nih.gov Polymers derived from benzofuran have been explored for applications in organic electronics and as advanced engineering plastics. acs.orgresearchgate.netresearchgate.net

Advanced Catalysis: The catechol-like moiety of this compound can act as a bidentate ligand, capable of coordinating with various transition metals. nbinno.com These metal-benzofurandiol complexes could function as novel catalysts for a range of organic transformations, including oxidation reactions, cross-coupling reactions, and asymmetric synthesis. nbinno.com The rigid and planar structure of the benzofuran unit can provide a well-defined coordination environment around the metal center, potentially leading to high activity and selectivity. nbinno.com

| Interdisciplinary Field | Emerging Application | Role of this compound |

|---|---|---|

| Materials Science | High-performance polymers, organic semiconductors. nih.govresearchgate.net | Acts as a rigid, functional monomer for creating polymers with enhanced thermal and electronic properties. |

| Catalysis | Homogeneous or heterogeneous catalysts. nbinno.com | Serves as a bidentate ligand scaffold for creating novel metal complexes with tailored catalytic activities. |

| Nanotechnology | Surface modification of nanoparticles. | The diol group can anchor to metal oxide surfaces, functionalizing nanomaterials for sensing or catalytic applications. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5,6-Benzofurandiol derivatives, and how are they applied?

- Methodological Answer : Multi-dimensional NMR techniques (e.g., , , COSY, NOESY, HMBC, and HSQC) are critical for structural elucidation. For example, NMR can confirm proton environments, while HMBC and HSQC resolve long-range correlations to assign substituent positions. High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated in the analysis of benzofuroxazol derivatives (e.g., Z-4a, Z-4b) with precise mass-to-charge ratios .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include logP (0.68), polar surface area (PSA: 49.69 Ų), and vapor pressure (negligible at 25°C), which influence solubility, bioavailability, and handling protocols. These parameters guide solvent selection (e.g., polar aprotic solvents for reactions) and stability assessments under ambient conditions .

Q. How can synthetic challenges in preparing this compound derivatives be addressed?

- Methodological Answer : Low yields (e.g., 9.5% for Z-4c) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Temperature control (e.g., reflux in anhydrous conditions).

- Catalyst screening (e.g., Lewis acids for regioselective cyclization).

- Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. What drives the unusual regioselectivity in Diels-Alder reactions involving this compound derivatives?

- Methodological Answer : Substituent electronic and steric effects dominate. For example, 2-tert-butylfuran reacts with 6,7-indolynes to form contrasteric products (15:1 regioselectivity), while 2-methylfuran shows reduced selectivity (4:1). Computational modeling (M06-2X/6-311+G(2df,p)) reveals that electron-donating groups stabilize transition states via hyperconjugation, whereas steric bulk directs approach trajectories .

Q. How can computational methods predict reactivity trends in this compound-based systems?

- Methodological Answer : Density functional theory (DFT) with M06-2X functionals and large basis sets (e.g., 6-311+G(2df,p)) models electronic structures. Key parameters include:

- Frontier molecular orbital (FMO) energies to assess nucleophilic/electrophilic sites.

- Non-covalent interaction (NCI) analysis to map steric clashes.

- Transition state optimizations to quantify activation barriers .

Q. How should researchers resolve contradictions in regioselectivity data between benzofuran derivatives?

- Methodological Answer : Integrate experimental and theoretical workflows:

- Validate regiochemical outcomes via 2D NMR (e.g., NOESY for spatial proximity).

- Compare computational predictions (e.g., DFT-calculated regioselectivity ratios) with experimental yields.

- Systematically vary substituents (e.g., alkyl vs. aryl groups) to isolate electronic vs. steric contributions .

Q. What methodologies assess the UV-shielding potential of this compound in materials science?

- Methodological Answer :

- Extraction : Use ethyl acetate or trichloromethane to isolate benzofuran derivatives from natural sources (e.g., Phoebe zhennan wood).

- Characterization : UV-Vis spectroscopy (200–400 nm) to measure absorption maxima.

- Application Testing : Fabricate polymer films (e.g., polylactic acid) doped with this compound and evaluate UV-blocking efficiency via transmittance assays .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.